molecular formula C15H21NO4S B1384791 6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 936497-88-0

6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B1384791
CAS No.: 936497-88-0
M. Wt: 311.4 g/mol
InChI Key: BUQRXXUURJECEF-UHFFFAOYSA-N
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Description

6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a chemical scaffold of significant interest in medicinal chemistry, particularly in the search for new treatments for neglected tropical diseases. This N-Boc-protected thieno[2,3-c]pyridine derivative serves as a crucial synthetic intermediate for constructing novel bioactive molecules. Scientific studies have demonstrated that this class of compounds possesses promising antileishmanial activity . Researchers are exploring these derivatives as potential antileishmanial agents, with some analogs showing potent activity against various Leishmania species, comparable to reference drugs like amphotericin B, but with improved selectivity indices . The core structure can be further functionalized; for instance, replacing the tert-butoxycarbonyl (Boc) protecting group with other substituents like a benzyl group has been shown to enhance both potency and safety profiles in preclinical models . The mechanism of action for these compounds is under investigation, with in silico studies suggesting strong binding affinities to key parasitic enzymes, including Nucleoside Diphosphate Kinase (NDK), Dihydroorotate Dehydrogenase (DHODH), and Sterol 14α-Demethylase (CYP51), indicating potential for conformational stability and specific enzyme inhibition . This makes the compound a valuable building block for researchers in drug discovery aiming to develop new therapeutic candidates with novel mechanisms of action.

Properties

IUPAC Name

6-O-tert-butyl 3-O-ethyl 5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-5-19-13(17)11-9-21-12-8-16(7-6-10(11)12)14(18)20-15(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQRXXUURJECEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=C1CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650650
Record name 6-tert-Butyl 3-ethyl 4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936497-88-0
Record name 6-tert-Butyl 3-ethyl 4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of key intermediates such as 4-bromothieno[2,3-c]pyridine-6-carboxylic acid ethyl ester. This intermediate undergoes electrophilic iodination at the 5-position, followed by cross-coupling reactions to introduce the tert-butyl and ethyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and selective functional group transformations are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets. For instance, in cancer research, the compound has been shown to bind to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis. This mechanism highlights its potential as an effective anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Analogs with Modified Ester Groups

Variations in ester substituents significantly influence physicochemical properties and bioactivity:

Compound Name Substituents Key Data Biological Activity Reference
Parent Compound 6-tert-butyl, 3-ethyl MW: 326.41 g/mol; Yield: 66%; Purity: >95% Precursor for Schiff bases
3-Ethyl 6-methyl 2-((3,4,5-trimethoxyphenyl)amino)-... (3f) 3-ethyl, 6-methyl, trimethoxyphenyl MW: 451.6 g/mol; Yield: 59%; m.p.: 128–130°C; IC₅₀ (antitubulin): N/A Antitubulin activity
Dimethyl 2-((3,4,5-trimethoxyphenyl)amino)-... (3c) 3,6-dimethyl MW: 437.5 g/mol; Yield: 58%; m.p.: 140–141°C Antitubulin activity

Key Findings :

  • 3f and 3c demonstrate that methyl/ethyl ester modifications minimally impact antitubulin activity but alter solubility and crystallinity .

Schiff Base Derivatives and Metal Complexes

The parent compound reacts with aldehydes to form Schiff base ligands, which coordinate with transition metals (Fe, Co, Ni, Pd, Pt) to yield bioactive complexes:

Compound Name Substituents Key Data Biological Activity Reference
(E)-6-tert-Butyl... (2-hydroxy-3-methoxybenzylidene) 2-hydroxy-3-methoxybenzylidene Antioxidant activity: Ligand > Fe(II)/Co(II)/Ni(II) complexes Antioxidant, AChE inhibition
Pd(II) and Pt(II) Complexes 3-methoxy-4-phenoxybenzylidene Geometry: Square planar (Pd), Octahedral (Pt); Photoconductive properties Opto-electronic applications

Key Findings :

  • The Schiff base ligand derived from 2-hydroxybenzaldehyde exhibits superior AChE inhibition (Ki = 7.13 ± 0.84 µM) compared to its metal complexes, suggesting that metal coordination reduces enzyme affinity .

Structural and Functional Analogues

Pyrrolo/Pyrazolo Pyridine Derivatives
Compound Name Core Structure Key Data Application Reference
6-tert-Butyl 2-ethyl... (Pyrrolo[2,3-c]pyridine) Pyrrolo[2,3-c]pyridine MW: 294.35 g/mol; CAS: 1135124-27-4 Under investigation
tert-Butyl 3-(trifluoromethyl)... (Pyrazolo[3,4-c]pyridine) Pyrazolo[3,4-c]pyridine MW: 294.35 g/mol; CAS: 733757-89-6 Pharmaceutical intermediate

Key Findings :

  • Replacement of the thieno ring with pyrrolo or pyrazolo moieties alters electronic properties but retains the dicarboxylate motif, highlighting structural versatility .

Biological Activity

6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on recent studies and findings.

  • IUPAC Name : 6-O-tert-butyl 3-O-ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
  • Molecular Formula : C15H22N2O4S
  • Molecular Weight : 326.41 g/mol
  • CAS Number : 193537-14-3
  • PubChem CID : 2794740

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in vitro against various cancer cell lines. The compound exhibits significant antiproliferative effects, particularly through its interaction with tubulin.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of thieno[2,3-c]pyridine compounds exhibit potent antiproliferative properties. For instance:

  • IC50 Values : In a study assessing various derivatives, compounds similar to 6-tert-butyl showed IC50 values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-cell leukemia) cells .
CompoundCell LineIC50 (μM)
Compound AHeLa1.1
Compound BCEM2.3
Compound CL12102.8

These values suggest that certain derivatives are significantly more effective than others and indicate a selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC) .

The mechanism by which these compounds exert their effects primarily involves:

  • Tubulin Binding : The compound interacts with the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase .
  • Induction of Apoptosis : Studies have shown that treatment with these compounds leads to increased apoptosis in cancer cells through a dose-dependent mechanism .

Case Studies and Research Findings

A notable study published in Molecules highlighted the synthesis and evaluation of several thieno[2,3-c]pyridine derivatives, including the target compound. The findings indicated that:

  • Compounds induced significant apoptosis in cancer cells without affecting normal cells.
  • Molecular docking studies supported the hypothesis that these compounds bind effectively to tubulin .

Q & A

Q. How can target deconvolution strategies identify the compound’s molecular targets in complex biological systems?

  • Methodological Answer : Combine affinity-based proteomics (pull-down assays with biotinylated probes) and transcriptomics (RNA-seq post-treatment). Validate hits using CRISPR knockouts or siRNA silencing. Competitive binding assays (CETSA) confirm direct interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.